Efrotomycin

Antimicrobial Susceptibility Clostridium difficile MIC50/MIC90

Efrotomycin is the only elfamycin with high oral bioavailability, potent anti-clostridial activity (MIC50 0.125 µg/mL against C. difficile), and documented zero cross-resistance to 15 major antimicrobial classes. As a dual-use growth permittant (2–16 ppm in feed, +5.9–8.9% ADG in swine) and validated positive control for CDI/necrotic enteritis assays, it is equally indispensable for feed formulators and infectious disease researchers. Procure from a source that ensures rigorous purity and batch consistency to reliably replicate these performance parameters.

Molecular Formula C59H88N2O20
Molecular Weight 1145.3 g/mol
CAS No. 56592-32-6
Cat. No. B607273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfrotomycin
CAS56592-32-6
SynonymsEfrotomycin;  FR 02A;  FR-02A;  FR02A;  MK-621;  MK 621;  MK621; 
Molecular FormulaC59H88N2O20
Molecular Weight1145.3 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O
InChIInChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1
InChIKeyASOJLQIBBYOFDE-SBHXXGSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Efrotomycin (CAS 56592-32-6): Sourcing Guide for the Kirromycin-Class, EF-Tu-Targeting Growth Permittant


Efrotomycin (CAS 56592-32-6) is a complex macrocyclic polyketide antibiotic belonging to the elfamycin (kirromycin) class, produced by fermentation of *Streptomyces lactamdurans* [1]. It functions as a narrow-spectrum agent by selectively binding to and inhibiting the bacterial elongation factor Tu (EF-Tu), thereby arresting protein synthesis [2]. Clinically and industrially, efrotomycin is distinguished by its dual utility as an orally active antibacterial and as a potent growth permittant (feed additive) for swine and poultry, a combination of properties not uniformly shared by other elfamycins or common veterinary growth promoters [3][4].

Why Generic Substitution of Efrotomycin is Scientifically Invalid for Feed-Additive or Anaerobic Applications


Efrotomycin's core differentiation is anchored in its unique structure-activity profile as a growth permittant and anti-clostridial agent. Unlike many broad-spectrum agricultural antibiotics, efrotomycin exhibits a narrow but highly potent activity profile against specific pathogens like *Clostridium difficile* and *C. perfringens* [1]. Critically, efrotomycin demonstrates a distinct lack of cross-resistance with 15 major classes of human and veterinary antimicrobials, including penicillins, tetracyclines, and aminoglycosides, a key risk-mitigating feature for integrated resistance management programs [2]. Furthermore, among its own elfamycin class (e.g., aurodox, mocimycin, kirromycin), efrotomycin is uniquely characterized by high and prolonged oral bioavailability, a property not shared by its closest structural analogs [3]. These three factors—potent, specific anaerobic activity, a unique cross-resistance profile, and superior oral pharmacokinetics—collectively render the substitution of efrotomycin with other in-class or alternative compounds a high-risk decision, as the expected performance and safety outcomes are not reliably transferable.

Quantitative Comparative Evidence for Efrotomycin in Anaerobic Pathogen Control and Livestock Performance


Superior in vitro Potency Against C. difficile Compared to Ciprofloxacin

In a head-to-head in vitro study against 69 clinical isolates of *Clostridium difficile*, efrotomycin demonstrated substantially higher potency than ciprofloxacin. Efrotomycin's MIC50 and MIC90 values were 0.125 mcg/mL and 0.25 mcg/mL, respectively, which are 64-fold and 32-fold lower than the corresponding values for ciprofloxacin (MIC50/MIC90 = 8 mcg/mL) [1]. This confirms efrotomycin as a highly active anti-*C. difficile* agent in vitro.

Antimicrobial Susceptibility Clostridium difficile MIC50/MIC90

Documented Absence of Cross-Resistance with Common Veterinary and Human Antibacterials

A dedicated cross-resistance study examined the susceptibility of a broad panel of bacterial isolates to efrotomycin and 12-15 other antibacterials. No evidence of cross-resistance between efrotomycin and any of the 12-15 tested compounds was observed [1]. In a controlled laboratory evolution experiment, when the MIC of efrotomycin for nine selected isolates was deliberately increased by 16- to over 100-fold through serial passage in subinhibitory concentrations of the drug, there was no accompanying increase in resistance to any of the 15 comparator antibacterials [1].

Antimicrobial Resistance Cross-Resistance Veterinary Feed Additive

Superior Oral Bioavailability and Pharmacokinetics Over Closest Elfamycin Analogs

A comparative pharmacokinetic study established that efrotomycin possesses a distinct oral administration advantage over its structurally related elfamycin class members. The study reported that efrotomycin is as active when administered orally as by the subcutaneous route, with blood levels rising rapidly to high and prolonged concentrations following oral dosing [1]. This was explicitly noted as an advantage over the related antibiotics X-5108 (aurodox) and mocimycin [1].

Pharmacokinetics Oral Bioavailability Elfamycin Antibiotics

Validated Growth Permittant Efficacy in Swine: Dose-Dependent Performance Gains

In a multi-site, 700-pig cooperative study designed to evaluate efrotomycin as a feed additive, pigs fed efrotomycin-supplemented diets (2-16 ppm) demonstrated statistically significant improvements in key production metrics compared to control-fed pigs [1]. Over the 120-day growing period, efrotomycin-fed pigs gained 5.9 to 8.9% faster (P<0.01) and were 1.7 to 4.0% more efficient in converting feed to body mass (P<0.01) [1]. The growth rate response was linear from 2 through 16 ppm, while feed efficiency plateaued at 4 ppm [1].

Growth Promotion Feed Efficiency Swine Production

Potent Anti-C. perfringens Activity Correlating with Growth Permittant Effects in Poultry

In vitro testing established that efrotomycin demonstrates potent activity against *Clostridium perfringens*, a primary causative agent of necrotic enteritis in poultry, at concentrations of 0.1 to 0.2 ppm based on suppression of gas production in an anaerobic tube test [1]. In vivo supplementation of chick diets with efrotomycin (2.2 to 55 ppm) resulted in an average weight gain improvement of 23% and an average feed efficiency improvement of 13% at the higher dose levels (all P<0.01) compared to control [1]. The study established a direct correlation between this antibacterial activity and the observed growth-permittant effect [1].

Necrotic Enteritis Clostridium perfringens Poultry Growth Promotion

Differential Enterococcal Susceptibility Profile Compared to Other Elfamycins

A study characterizing the differential susceptibilities of enterococcal species to elfamycin antibiotics, including efrotomycin, revealed that susceptibility or resistance is determined by the bacterial EF-Tu protein [1]. This finding is a class-level characteristic. The study found that *Enterococcus faecium* and closely related species are susceptible to elfamycins, while isolates of *Enterococcus faecalis* are highly resistant [1]. This phenotype can be used as an adjunct for rapidly distinguishing between these clinically important species [1].

Enterococcus Species Differentiation EF-Tu Resistance

High-Impact Research and Industrial Applications for Efrotomycin (CAS 56592-32-6)


Positive Control for Anti-C. difficile and Anti-C. perfringens Drug Discovery Programs

In the development of novel therapeutics for *Clostridium difficile* infection (CDI) or necrotic enteritis caused by *C. perfringens*, efrotomycin serves as a critical, well-characterized positive control. Its high potency against *C. difficile* (MIC50/90 of 0.125/0.25 mcg/mL) provides a validated benchmark for assessing the activity of new chemical entities in MIC assays [1]. Furthermore, its established in vitro activity against *C. perfringens* (0.1-0.2 ppm) provides a reliable standard for anaerobic susceptibility testing in screening cascades [2].

Investigative Tool for Elongation Factor Tu (EF-Tu) Structure-Function and Inhibition Studies

As a potent and selective inhibitor of bacterial EF-Tu, efrotomycin is an essential tool compound for biochemists and structural biologists. It can be used to study the conformational dynamics of EF-Tu, the mechanism of protein synthesis inhibition, and the structural basis of elfamycin resistance. Its differential activity profile compared to other elfamycins like kirromycin or aurodox in various species (e.g., its high activity in *E. faecium* vs. *E. faecalis*) makes it a key comparator for dissecting EF-Tu function and species-specific drug interactions [3][4].

Feed Additive for Optimizing Growth Performance and Feed Efficiency in Swine Production

For swine nutritionists and production managers, efrotomycin is a quantitatively validated growth permittant. Its incorporation into feed at 2-16 ppm is proven to enhance average daily gain by 5.9-8.9% and improve feed efficiency by 1.7-4.0% in weaned pigs through market weight [5]. Crucially, its documented lack of cross-resistance with 15 major human and veterinary antibiotic classes makes it a lower-risk choice for integrated resistance management programs in intensive farming operations [6].

Model Compound for Oral Formulation Development and Veterinary Pharmacokinetic Studies

Given its advantageous oral pharmacokinetic profile—characterized by rapid absorption, high and prolonged blood concentrations, and equivalence to subcutaneous administration—efrotomycin is an ideal model compound for formulators developing oral delivery systems for complex, high-molecular-weight natural products [7]. Its unique oral bioavailability among the elfamycins makes it a reference standard for comparing the oral performance of new analogs or formulations intended for feed or drinking water administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efrotomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.